molecular formula C22H27N3O2S2 B2664993 3-benzyl-6-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 689262-61-1

3-benzyl-6-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2664993
CAS No.: 689262-61-1
M. Wt: 429.6
InChI Key: VTBRXINQVOMKJO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anticancer activity. Key structural elements include:

  • 3-Benzyl substitution: Enhances lipophilicity and may influence target binding .
  • 6-Methyl group: Likely improves metabolic stability compared to bulkier substituents.
  • 2-{[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl} side chain: Introduces a polarizable sulfur atom and a 4-methylpiperidinyl moiety, which could enhance solubility and modulate receptor interactions .

Properties

IUPAC Name

3-benzyl-6-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S2/c1-15-8-10-24(11-9-15)19(26)14-28-22-23-18-12-16(2)29-20(18)21(27)25(22)13-17-6-4-3-5-7-17/h3-7,15-16H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBRXINQVOMKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Piperidinyl Moiety: This can be done through reductive amination or other suitable methods to introduce the piperidinyl group.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl and piperidinyl groups can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 3-benzyl-6-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound has cytotoxic effects against various cancer cell lines. Mechanistic investigations suggest that it may induce apoptosis through the activation of specific signaling pathways involved in cell death .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a spectrum of bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .
  • Neuropharmacological Effects : Given its structural similarity to other known neuroactive compounds, there is growing interest in its potential as a treatment for neurological disorders. It may act on G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery for conditions like depression and anxiety .

Therapeutic Potential

The therapeutic applications of this compound can be categorized into several areas:

Cancer Therapy

Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells, further development could position this compound as a candidate for targeted cancer therapies.

Infectious Diseases

With its antimicrobial properties, it may serve as a lead compound for developing new antibiotics or adjunct therapies to combat antibiotic-resistant infections.

Neurological Disorders

The modulation of neurotransmitter systems indicates potential uses in treating conditions such as anxiety disorders or depression through GPCR modulation.

Case Studies

Several case studies have highlighted the efficacy of compounds with similar structures:

  • A study on thienopyrimidine derivatives revealed significant anticancer properties against breast cancer cell lines, suggesting that structural modifications could enhance potency and selectivity .
  • Research focusing on piperidine-containing compounds has shown promising results in neuroprotection and cognitive enhancement in animal models, indicating a pathway for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of this compound is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidin-4-one core may play a crucial role in binding to these targets, while the benzyl and piperidinyl groups could enhance its affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural and functional differences between the target compound and related derivatives:

Compound Name (Core Structure) Substituents at Key Positions Molecular Weight (g/mol) Reported Activity/Use References
Target Compound (Thieno[3,2-d]pyrimidin-4-one) 3-Benzyl, 6-methyl, 2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl} 442.6 (calculated) Hypothesized kinase inhibition (based on scaffold) N/A
6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one 2-Benzylsulfanyl, 6-amino 249.3 CDK2 inhibitor (IC₅₀ ~1.2 µM)
2-[(2-Methylbenzyl)sulfanyl]pyrimidin-4-one 2-(2-Methylbenzyl)sulfanyl, 6-amino 263.3 No biological data; structural analog for SAR studies
3-Benzyl-2-(4-methoxyphenyl)pyrimidin-4(3H)-one 3-Benzyl, 2-(4-methoxyphenyl) 374.4 Anticancer activity (mechanism unspecified)
2-[(2,6-Dichlorobenzyl)sulfanyl]tetrahydrobenzothieno-pyrimidin-4-one 2-(2,6-Dichlorobenzyl)sulfanyl, tetrahydrobenzothieno ring 476.5 Not reported; dichlorobenzyl group may enhance potency in halogen-rich environments

Structure-Activity Relationship (SAR) Insights

  • C2 Substituents :
    • Bulkier groups (e.g., piperidinyl-oxoethyl in the target) may enhance selectivity for larger binding pockets compared to smaller benzylsulfanyl groups .
    • Electron-withdrawing groups (e.g., dichlorobenzyl in ) improve stability but may reduce solubility.

Biological Activity

The compound 3-benzyl-6-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has garnered attention in recent pharmacological research due to its potential biological activities, particularly in cancer treatment and neurodegenerative disease management. This article reviews the biological activity of this compound based on diverse studies and findings.

Chemical Structure and Properties

This compound belongs to the thieno[3,2-d]pyrimidin class, which is known for various biological activities. The structural features include:

  • Thieno[3,2-d]pyrimidin core : Provides a scaffold for biological activity.
  • Benzyl and methyl groups : Enhance lipophilicity and may influence receptor interactions.
  • Piperidine moiety : Often associated with neuroactive properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives of thieno[3,2-d]pyrimidin have been shown to exhibit significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • Induction of apoptosis: Research indicates that these compounds can trigger apoptosis through upregulation of pro-apoptotic genes such as caspase-3 and Bax while downregulating anti-apoptotic genes like Bcl-2 .
    • Cell cycle arrest: The compound has been observed to arrest the cell cycle at the S phase in cancer cells, leading to inhibited proliferation .
  • Case Studies :
    • In a study evaluating similar thieno[3,2-d]pyrimidin derivatives, it was found that they exhibited IC50 values in the low micromolar range against various human cancer cell lines including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) .

Neuroprotective Activity

The compound's structural similarity to other known neuroprotective agents suggests potential efficacy in treating neurodegenerative diseases like Alzheimer's.

  • Enzyme Inhibition :
    • The compound may inhibit butyrylcholinesterase (BuChE), an enzyme linked to Alzheimer's progression. Inhibitors of BuChE are considered promising for therapeutic strategies against cognitive decline associated with Alzheimer’s disease .
  • Antioxidant Activity :
    • Preliminary findings suggest that derivatives can exhibit antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress .

Research Findings Summary

Activity Type Target IC50 (µM) Mechanism
AnticancerHepG2 (Liver Cancer)~5.33Apoptosis induction via caspase activation
AnticancerMCF-7 (Breast Cancer)~6.00Cell cycle arrest at S phase
NeuroprotectiveButyrylcholinesterase<10Enzyme inhibition
AntioxidantNeuronal CellsN/AReduction of oxidative stress

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of thieno-pyrimidinone derivatives often employs a multi-step approach involving cyclization, sulfanyl-group introduction, and functionalization of the piperidine moiety. A one-pot catalytic method using p-toluenesulfonic acid (p-TsOH) has been validated for structurally related pyrimidine derivatives, achieving high yields under reflux conditions . Key steps include:

  • Cyclization: Reacting a thiophene precursor with thiourea or urea derivatives.
  • Sulfanyl Incorporation: Using mercaptoacetic acid derivatives, such as 2-(4-methylpiperidin-1-yl)-2-oxoethyl thiol, under basic conditions (e.g., K₂CO₃ in DMF).
  • Optimization: Adjusting solvent polarity (e.g., switching from DMF to acetonitrile) and catalyst load (e.g., 5–10 mol% p-TsOH) to enhance regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm regiochemistry of the thieno-pyrimidinone core and benzyl/piperidine substituents. Aromatic protons in the thiophene ring typically resonate at δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) can verify the molecular ion peak (e.g., m/z ~470–500 for this compound).
  • HPLC-PDA: Reverse-phase HPLC with photodiode array detection (≥95% purity threshold) to assess impurities from side reactions .

Advanced: How can researchers evaluate the compound’s pharmacological potential, such as kinase inhibition or antimicrobial activity?

Methodological Answer:

  • Kinase Inhibition Assays: Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values to reference inhibitors like gefitinib .
  • Antimicrobial Testing: Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The sulfanyl and piperidine groups may enhance membrane penetration .
  • Cytotoxicity Profiling: Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices (SI >10 indicates therapeutic potential) .

Advanced: What computational tools are suitable for predicting physicochemical properties and drug-likeness?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or QikProp to calculate logP (target ~3–5), topological polar surface area (TPSA <140 Ų), and bioavailability scores. The piperidine moiety may improve solubility .
  • Molecular Docking: Employ AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). The benzyl group’s hydrophobicity may stabilize binding pockets .

Advanced: How can environmental fate studies be designed to assess biodegradation or ecotoxicity?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure CO₂ evolution in activated sludge. The sulfanyl group may slow degradation .
  • Ecotoxicology: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201). EC₅₀ values <10 mg/L indicate high hazard .
  • Soil Adsorption: Batch equilibrium experiments to determine Kₒc values; logKₒc >3 suggests strong soil binding .

Advanced: What strategies mitigate stability issues during storage or formulation?

Methodological Answer:

  • Stability Studies: Conduct ICH Q1A-compliant accelerated testing (40°C/75% RH for 6 months). Protect from light due to the thieno-pyrimidinone core’s photosensitivity .
  • Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage.
  • Degradation Pathways: Use LC-MS to identify hydrolysis products (e.g., cleavage of the sulfanyl-ethyl bond) .

Advanced: How can structure-activity relationships (SAR) guide further derivatization?

Methodological Answer:

  • Core Modifications: Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to enhance target affinity. The 6-methyl group’s steric effects may influence binding .
  • Piperidine Optimization: Introduce electron-withdrawing groups (e.g., CF₃) to the piperidine ring to improve metabolic stability .
  • Sulfanyl Linker: Replace the sulfanyl-ethyl group with a carbonyl or amine linker to modulate solubility .

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